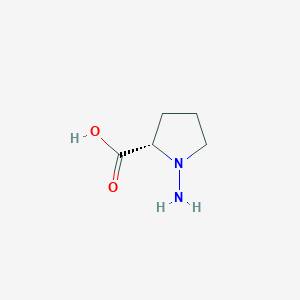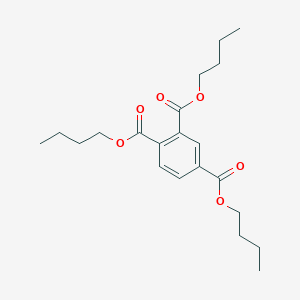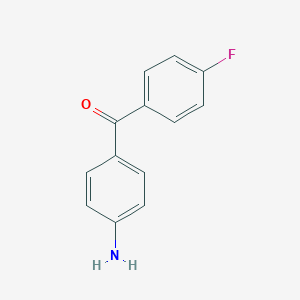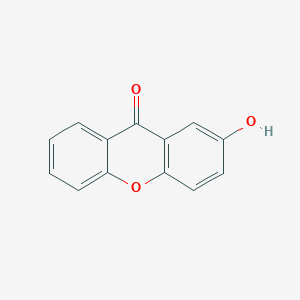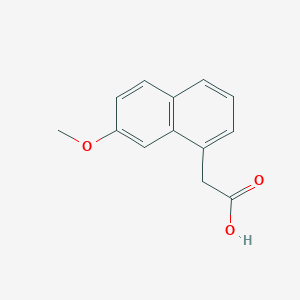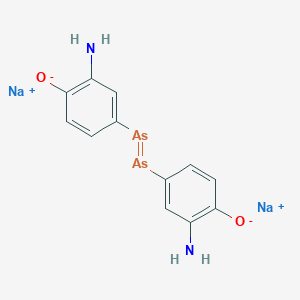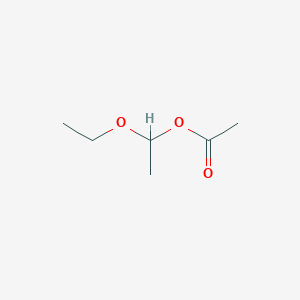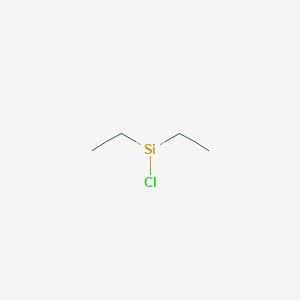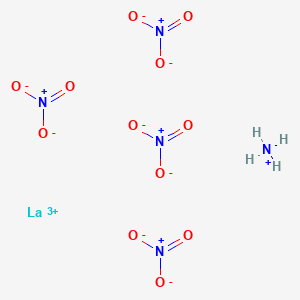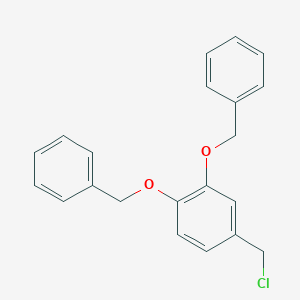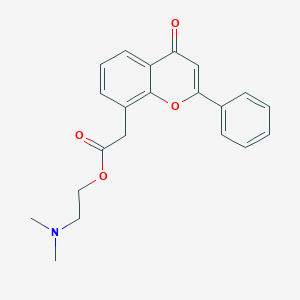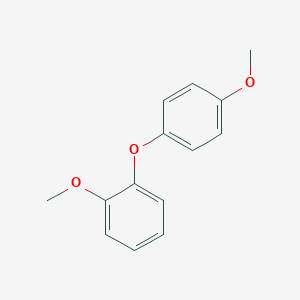
Benzene, 1-methoxy-2-(4-methoxyphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methoxy-2-(4-methoxyphenoxy)-, also known as Bisoprolol, is a commonly used beta-blocker medication that is prescribed for various cardiovascular conditions. It is used to treat high blood pressure, heart failure, and angina. Bisoprolol selectively blocks the beta-1 receptors in the heart, reducing the heart rate and blood pressure.
Mechanism Of Action
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- selectively blocks the beta-1 receptors in the heart, reducing the heart rate and blood pressure. This reduces the workload on the heart, making it easier for the heart to pump blood throughout the body. Benzene, 1-methoxy-2-(4-methoxyphenoxy)- also reduces the amount of oxygen needed by the heart, which can help to prevent angina.
Biochemical And Physiological Effects
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has several biochemical and physiological effects on the body. It reduces the production of renin, a hormone that increases blood pressure. It also reduces the release of norepinephrine, a hormone that increases heart rate and blood pressure. Benzene, 1-methoxy-2-(4-methoxyphenoxy)- also reduces the amount of oxygen needed by the heart, which can help to prevent angina.
Advantages And Limitations For Lab Experiments
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has several advantages for lab experiments. It is a well-studied medication that has been extensively researched for its effectiveness in treating cardiovascular conditions. It is also readily available and relatively inexpensive. However, there are some limitations to using Benzene, 1-methoxy-2-(4-methoxyphenoxy)- in lab experiments. It can have variable effects on different individuals, and its effectiveness can be affected by other medications that a patient may be taking.
Future Directions
There are several future directions for research on Benzene, 1-methoxy-2-(4-methoxyphenoxy)-. One area of research is the potential use of Benzene, 1-methoxy-2-(4-methoxyphenoxy)- in preventing and treating arrhythmias. Another area of research is the potential use of Benzene, 1-methoxy-2-(4-methoxyphenoxy)- in improving exercise capacity in patients with heart failure. Additionally, there is a need for further research on the long-term effects of Benzene, 1-methoxy-2-(4-methoxyphenoxy)- on cardiovascular health. Finally, there is a need for research on the effectiveness of Benzene, 1-methoxy-2-(4-methoxyphenoxy)- in treating cardiovascular conditions in different populations, such as elderly patients or patients with comorbidities.
Conclusion:
In conclusion, Benzene, 1-methoxy-2-(4-methoxyphenoxy)- is a well-studied medication that has been extensively researched for its effectiveness in treating cardiovascular conditions. It selectively blocks the beta-1 receptors in the heart, reducing the heart rate and blood pressure. Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has several biochemical and physiological effects on the body, and it has several advantages and limitations for lab experiments. There are several future directions for research on Benzene, 1-methoxy-2-(4-methoxyphenoxy)-, including its potential use in preventing and treating arrhythmias, improving exercise capacity in patients with heart failure, and further research on its long-term effects on cardiovascular health.
Synthesis Methods
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-methoxyphenol with 1-(tert-butoxycarbonyl) piperazine to form a carbamate intermediate. The intermediate is then reacted with 2-(2-methoxyphenoxy) ethyl chloride to form Benzene, 1-methoxy-2-(4-methoxyphenoxy)-.
Scientific Research Applications
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has been extensively studied in scientific research for its effectiveness in treating cardiovascular conditions. It has been shown to be effective in reducing blood pressure, heart rate, and the risk of heart failure. Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has also been studied for its potential use in preventing and treating arrhythmias, as well as its ability to improve exercise capacity in patients with heart failure.
properties
CAS RN |
1655-72-7 |
|---|---|
Product Name |
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- |
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-methoxy-2-(4-methoxyphenoxy)benzene |
InChI |
InChI=1S/C14H14O3/c1-15-11-7-9-12(10-8-11)17-14-6-4-3-5-13(14)16-2/h3-10H,1-2H3 |
InChI Key |
IWPMJLHVGKZTNY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2OC |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



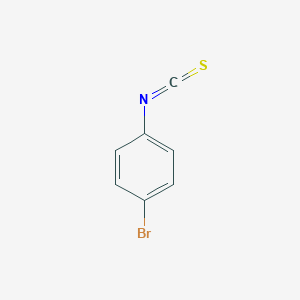
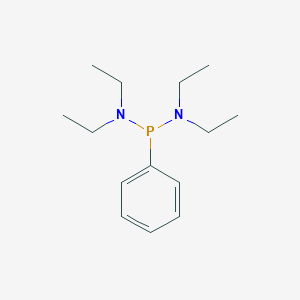
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
